molecular formula C9H10N2O B8754534 4-Methoxy-1H-indol-1-amine CAS No. 420786-83-0

4-Methoxy-1H-indol-1-amine

Cat. No.: B8754534
CAS No.: 420786-83-0
M. Wt: 162.19 g/mol
InChI Key: DEWBFPJNHNNBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1H-indol-1-amine is an indole derivative characterized by a methoxy group (-OCH₃) at the 4-position and an amino group (-NH₂) at the 1-position of the indole ring. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., 6-methoxy-1H-indol-4-amine, 4-methyl-1H-indol-6-amine) suggest that its properties are influenced by the electronic and steric effects of substituents on the aromatic system. The methoxy group enhances lipophilicity and may modulate receptor binding, while the amino group provides a site for functionalization or hydrogen bonding .

Properties

CAS No.

420786-83-0

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-methoxyindol-1-amine

InChI

InChI=1S/C9H10N2O/c1-12-9-4-2-3-8-7(9)5-6-11(8)10/h2-6H,10H2,1H3

InChI Key

DEWBFPJNHNNBLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Applications/Synthesis Methods References
This compound Methoxy (4), Amine (1) C₉H₁₀N₂O 162.19* Hypothesized: Intermediate for bioactive molecules N/A
6-Methoxy-1H-indol-4-amine Methoxy (6), Amine (4) C₁₀H₁₁N₂O 175.21 Anti-tumor, anti-inflammatory; synthesized via methoxylation/amination
4-Methyl-1H-indol-6-amine Methyl (4), Amine (6) C₉H₁₀N₂ 146.19 Pharmaceutical intermediate; stored under inert gas
1-(4-Methoxybenzyl)-1H-indol-6-amine Methoxybenzyl (1), Amine (6) C₁₇H₁₇N₂O 277.33 Medicinal chemistry (acute kidney injury); synthesized via nitro reduction with Pd/C
2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine HCl Methoxy (4), Ethylamine (3) C₁₁H₁₅ClN₂O 226.71 Neuroactive potential; requires HCl salt stabilization

*Calculated based on analogous structures.

Structural and Electronic Effects

  • Substituent Position: The 1-position amine in this compound is rare compared to more common 3- or 4-position amines (e.g., 6-methoxy-1H-indol-4-amine ). This placement may alter hydrogen-bonding interactions in biological systems. Methoxy vs.
  • Salt Forms : The hydrochloride salt of 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine improves stability and solubility, a strategy applicable to this compound for pharmaceutical formulations.

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